![molecular formula C14H8BrN5S B506540 3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 838883-73-1](/img/structure/B506540.png)

3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

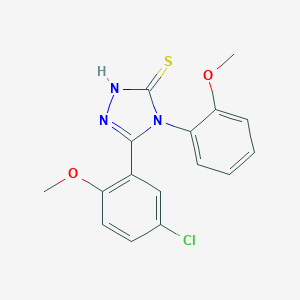

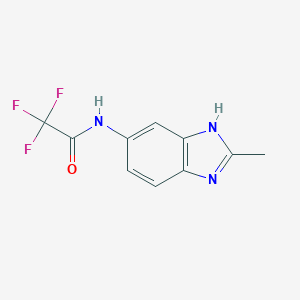

This compound belongs to the class of organic compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . It has been studied for its potential as an anti-breast cancer agent .

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between aryl(hetaryl) α-bromo ketones and commercially available thiocarbohydrazide . This is followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters .Molecular Structure Analysis

The IR spectrum of a similar compound shows peaks at 1611 cm-1 (C=N stretching), 3085 cm-1 (aromatic CH stretching), 1570 and 1480 cm-1 (C=C ring stretching), and 1280 cm-1 (N-N=C) . The 1H NMR spectrum shows signals at 6.7-8.2 ppm (m, Ar-H) and 3.82 ppm (s, 6H, OCH3) .Physical And Chemical Properties Analysis

The melting point of a similar compound is reported to be 232 oC . The IR and NMR spectra provide information about its molecular structure .Scientific Research Applications

Energetic Materials

The structural motif of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is utilized in the design of energetic materials. These materials are synthesized for their potential use as secondary explosives due to their excellent insensitivity toward external stimuli and good detonation performance . The presence of the triazolo and thiadiazole rings contributes to the stability and energy content of these compounds.

Heat-Resistant Explosives

Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole framework have been identified as potential heat-resistant explosives. They exhibit remarkable thermal stability and density, which are critical parameters for explosives that need to withstand high-temperature conditions .

Primary Explosives

The sensitivity and detonation performance of primary explosives are crucial for their application. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives show very high sensitivity but also possess excellent calculated detonation performance, making them suitable candidates for primary explosives .

Synthesis of Functionalized Compounds

This compound serves as a precursor for the synthesis of a variety of highly functionalized molecules. Through one-pot catalyst-free procedures, it can lead to the formation of novel structures with potential applications in medicinal chemistry and material science .

Anti-Viral Research

Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied for their anti-viral properties. Research into these compounds includes in vitro studies and target validation activities, which are essential steps in the development of new antiviral drugs .

Weak Interaction Studies

The study of weak interactions in energetic materials is vital for understanding their sensitivity and performance. X-ray diffraction studies of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives can reveal the relationship between these interactions and the material’s properties .

Future Directions

Mechanism of Action

Target of Action

The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . Compounds in this class have been found to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Mode of Action

For example, some compounds in this class may inhibit specific enzymes or interact with cellular receptors .

properties

IUPAC Name |

3-(3-bromophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN5S/c15-11-5-1-3-9(7-11)12-17-18-14-20(12)19-13(21-14)10-4-2-6-16-8-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCXDFJAEDUBOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chlorobenzamide](/img/structure/B506457.png)

![2-(4-Methoxy-phenoxy)-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B506461.png)

![N-(4-ethylbenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B506471.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B506472.png)

![4-(4-bromophenyl)-5'-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506477.png)

![4-(4-bromophenyl)-7-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506478.png)

![5',7-dichloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506487.png)